molecular formula C10H15ClN2 B13322720 5-Chloro-1-N-(2-methylpropyl)benzene-1,2-diamine

5-Chloro-1-N-(2-methylpropyl)benzene-1,2-diamine

Cat. No.: B13322720
M. Wt: 198.69 g/mol
InChI Key: IHPJNPOUFOBCFN-UHFFFAOYSA-N
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Description

5-Chloro-1-N-(2-methylpropyl)benzene-1,2-diamine is an organic compound with the molecular formula C10H15ClN2 It is a derivative of benzene, featuring a chlorine atom and an isobutyl group attached to the benzene ring along with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-N-(2-methylpropyl)benzene-1,2-diamine typically involves multiple steps. One common method starts with the Friedel-Crafts acylation of benzene to introduce the isobutyl group. This is followed by a Clemmensen reduction to convert the acyl group to an alkane. The next step involves the nitration of the benzene ring, followed by reduction to introduce the amine groups. Finally, chlorination is performed to introduce the chlorine atom .

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-N-(2-methylpropyl)benzene-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Zinc powder in ethanol or sodium dithionite can be used for reduction reactions.

    Substitution: Friedel-Crafts catalysts like aluminum chloride are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

5-Chloro-1-N-(2-methylpropyl)benzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1-N-(2-methylpropyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The chlorine and amine groups play a crucial role in its reactivity and binding affinity. The compound can participate in electrophilic aromatic substitution reactions, forming intermediates that interact with biological molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-methylpropylbenzene: Similar structure but lacks the amine groups.

    2-Chloro-1-N-(2-methylpropyl)benzene-1,4-diamine: Similar but with different positioning of the chlorine and amine groups.

Uniqueness

5-Chloro-1-N-(2-methylpropyl)benzene-1,2-diamine is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

4-chloro-2-N-(2-methylpropyl)benzene-1,2-diamine

InChI

InChI=1S/C10H15ClN2/c1-7(2)6-13-10-5-8(11)3-4-9(10)12/h3-5,7,13H,6,12H2,1-2H3

InChI Key

IHPJNPOUFOBCFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C=CC(=C1)Cl)N

Origin of Product

United States

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